N-(4-fluoro-3-methylphenyl)-3-methylbenzamide
Description
N-(4-fluoro-3-methylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is connected to a benzamide moiety
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-4-3-5-12(8-10)15(18)17-13-6-7-14(16)11(2)9-13/h3-9H,1-2H3,(H,17,18) |
InChI Key |
IDWPLDKINAHEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-3-methylbenzamide typically involves the reaction of 4-fluoro-3-methylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as methoxy or alkyl groups, onto the phenyl ring.
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The fluorine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-fluoro-3-methylphenylboronic acid
- N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Uniqueness
N-(4-fluoro-3-methylphenyl)-3-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring, which can impart distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group can enhance its stability, lipophilicity, and potential interactions with biological targets compared to similar compounds.
Biological Activity
N-(4-fluoro-3-methylphenyl)-3-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and two methyl groups attached to aromatic rings. Its molecular formula is C16H16FNO, with a molecular weight of 243.28 g/mol. The presence of the amide functional group is significant for various biological applications, particularly in drug development.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C16H16FNO
- Molecular Weight : 243.28 g/mol
- Functional Groups : Amide, Fluorine, Methyl groups
The specific arrangement of these substituents influences the compound's lipophilicity and overall biological activity, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial and anticancer properties . The structural attributes allow it to interact with specific biological targets, possibly inhibiting enzymes or receptors involved in various disease processes.
Antimicrobial Properties
Studies have shown that compounds with similar structural features possess antimicrobial activity. The fluorine atom enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes and exert antimicrobial effects.
Anticancer Activity
Recent investigations into the compound's anticancer potential have demonstrated its ability to inhibit cancer cell proliferation. The compound may act by interfering with key signaling pathways involved in tumor growth and survival.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction may involve:
- Enzyme Inhibition : By mimicking natural substrates, the compound can occupy active sites on enzymes, preventing normal catalytic activity.
- Receptor Modulation : The compound may bind to receptors involved in cellular signaling pathways, altering their function and leading to downstream effects on cell growth and survival.
In Vitro Studies
A study published in PMC examined the synthesis and in vitro biological activity of new benzamide derivatives, including this compound. The findings suggested that modifications to the benzamide backbone could enhance anticancer activity by improving binding affinity to target proteins .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies. These studies indicate that the position of substituents on the aromatic rings significantly impacts the compound's potency against cancer cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H16FNO |
| Molecular Weight | 243.28 g/mol |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Yes |
| Potential Mechanism | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
